Cas no 1311487-56-5 (N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide)

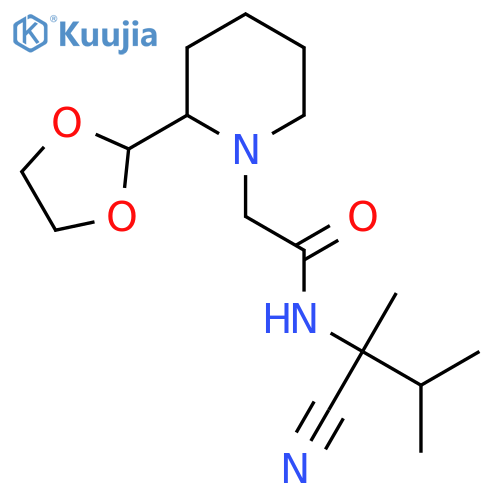

1311487-56-5 structure

商品名:N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide

N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 1311487-56-5

- EN300-26684495

- Z1037457984

- N-(2-cyano-3-methylbutan-2-yl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide

- AKOS032999913

- N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide

- 1-Piperidineacetamide, N-(1-cyano-1,2-dimethylpropyl)-2-(1,3-dioxolan-2-yl)-

- N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide

-

- インチ: 1S/C16H27N3O3/c1-12(2)16(3,11-17)18-14(20)10-19-7-5-4-6-13(19)15-21-8-9-22-15/h12-13,15H,4-10H2,1-3H3,(H,18,20)

- InChIKey: HTDGFFQDVKLWMX-UHFFFAOYSA-N

- ほほえんだ: O1CCOC1C1CCCCN1CC(NC(C#N)(C)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 309.20524173g/mol

- どういたいしつりょう: 309.20524173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 74.6Ų

N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26684495-2.5g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 2.5g |

$1509.0 | 2025-03-20 | |

| Enamine | EN300-26684495-0.1g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 0.1g |

$678.0 | 2025-03-20 | |

| Enamine | EN300-26684495-0.5g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 0.5g |

$739.0 | 2025-03-20 | |

| Enamine | EN300-26684495-5.0g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 5.0g |

$2235.0 | 2025-03-20 | |

| Enamine | EN300-26684495-1.0g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 1.0g |

$770.0 | 2025-03-20 | |

| Enamine | EN300-26684495-0.25g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 0.25g |

$708.0 | 2025-03-20 | |

| Enamine | EN300-26684495-0.05g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 0.05g |

$647.0 | 2025-03-20 | |

| Enamine | EN300-26684495-1g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 90% | 1g |

$770.0 | 2023-09-12 | |

| Enamine | EN300-26684495-10.0g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 95.0% | 10.0g |

$3315.0 | 2025-03-20 | |

| Enamine | EN300-26684495-5g |

N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide |

1311487-56-5 | 90% | 5g |

$2235.0 | 2023-09-12 |

N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1311487-56-5 (N-(1-cyano-1,2-dimethylpropyl)-2-2-(1,3-dioxolan-2-yl)piperidin-1-ylacetamide) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量